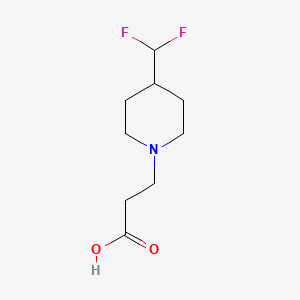

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[4-(difluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c10-9(11)7-1-4-12(5-2-7)6-3-8(13)14/h7,9H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZCLEUEVJQRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid typically involves the following key steps:

- Introduction of the difluoromethyl group onto the piperidine ring, often via electrophilic or nucleophilic fluorination methods.

- N-alkylation of piperidine with a suitable propanoic acid derivative or precursor.

- Functional group transformations to yield the free carboxylic acid at the propanoic acid terminus.

This approach ensures regioselective modification of the piperidine nitrogen and the incorporation of the difluoromethyl substituent at the 4-position.

Detailed Preparation Methodologies

N-Alkylation of Piperidine with Propanoic Acid Derivatives

A common approach is the N-alkylation of 4-(difluoromethyl)piperidine with a propanoic acid derivative, such as ethyl 3-bromopropanoate, followed by hydrolysis to yield the free acid.

Step 1: N-Alkylation

The reaction involves treating 4-(difluoromethyl)piperidine with ethyl 3-bromopropanoate in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile or DMF) at elevated temperature (50–80 °C) to afford the ester intermediate.

Step 2: Hydrolysis

The ester intermediate is then subjected to basic hydrolysis using sodium hydroxide in aqueous ethanol or water under reflux conditions to convert the ester group into the carboxylic acid, yielding this compound.

This method is supported by analogous synthetic routes in the literature for related N-alkylated piperidine carboxylic acids.

Direct Coupling via Carbodiimide-Mediated Amide Bond Formation

An alternative preparation involves coupling this compound with amines or amine derivatives using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) and N-hydroxysuccinimide (NHS) to activate the acid group.

- The acid is dissolved in dry acetonitrile.

- NHS and DCC are added to form an active ester intermediate.

- The reaction mixture is stirred at 0 °C to room temperature with the desired amine.

- After completion, the product is purified by filtration and crystallization.

This method is valuable for preparing amide derivatives of the acid but can be adapted for the synthesis of the acid itself by controlling reaction conditions.

Fluorination Strategies for Difluoromethyl Group Introduction

The difluoromethyl group can be introduced onto the piperidine ring through:

- Electrophilic difluoromethylation using reagents such as bromodifluoromethane or difluoromethyl sulfonium salts.

- Nucleophilic substitution on a pre-functionalized piperidine intermediate.

These methods require careful control of reaction conditions to ensure selective substitution at the 4-position of piperidine.

Representative Experimental Data and Characterization

Research Findings and Optimization Notes

- Chemoselectivity: The N-alkylation step must be controlled to avoid over-alkylation or side reactions; mild bases and controlled temperatures improve selectivity.

- Hydrolysis conditions: Mild basic hydrolysis preserves the integrity of the difluoromethyl group and avoids defluorination.

- Purification: Crystallization from ethanol or ethyl acetate/petroleum ether mixtures is effective for isolating pure acid.

- Yield improvements: Use of phase-transfer catalysts and microwave-assisted synthesis have been reported to enhance reaction rates and yields in related fluorinated piperidine derivatives (inferred from general fluorination literature).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation + Hydrolysis | 4-(Difluoromethyl)piperidine, ethyl 3-bromopropanoate, K2CO3, NaOH, EtOH | Straightforward, scalable | Requires careful control to avoid side reactions |

| Carbodiimide Coupling | This compound, DCC, NHS, amines, acetonitrile | Versatile for derivatives | DCC byproducts require thorough removal |

| Electrophilic Difluoromethylation | Difluoromethylating agents, suitable base, aprotic solvents | Direct introduction of CF2H group | Sensitive reagents, requires optimization |

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound can be utilized in the production of agrochemicals, polymers, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and biological activities of 3-(4-(difluoromethyl)piperidin-1-yl)propanoic acid with its analogs:

Key Comparative Insights

Electronic and Lipophilic Properties

- Difluoromethyl vs. Trifluoromethyl: The difluoromethyl group (-CF$2$H) in the target compound is less electronegative than the trifluoromethyl (-CF$3$) group in 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid (Compound 13, ).

Structural Flexibility

- Piperidine vs. Piperazine: Piperazine-based analogs (e.g., 3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propanoic acid) introduce additional nitrogen atoms, altering basicity and hydrogen-bonding capacity compared to piperidine derivatives .

Research Findings and Implications

Pharmacological Potential

Fluorine Substitution : Fluorinated groups balance lipophilicity and metabolic stability, critical for CNS-targeting drugs.

Side Chain Modifications: The propanoic acid moiety enables salt bridge formation with target proteins, enhancing binding affinity.

Limitations and Gaps

- Limited bioactivity data for the difluoromethyl variant necessitate further in vitro/in vivo studies.

- Piperidine vs. piperazine core effects on pharmacokinetics remain underexplored.

Biological Activity

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its structure features a piperidine ring with a difluoromethyl substituent, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The difluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Research indicates that piperidine derivatives, including this compound, interact with various biological targets, particularly enzymes and receptors. The primary mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly protein kinases, which play a crucial role in regulating various cellular processes.

- Receptor Modulation : It has been suggested that this compound may act as an antagonist at certain receptors, influencing neurotransmitter systems and potentially offering therapeutic effects in neurological disorders.

Biological Activities

Studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : Research has shown that compounds with similar piperidine structures exhibit anti-inflammatory properties by modulating cytokine production and immune responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : Some piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound might also possess anticancer properties.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : While specific absorption data is limited, compounds with similar structures often show good gastrointestinal absorption.

- Distribution : The presence of the difluoromethyl group enhances tissue distribution due to increased lipophilicity.

- Metabolism : It is likely metabolized by cytochrome P450 enzymes, although detailed metabolic pathways remain to be elucidated.

- Excretion : Information on excretion routes is currently lacking but is essential for understanding the compound's overall pharmacokinetics.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Piperidine Derivatives : A study focused on various piperidine derivatives demonstrated significant anti-inflammatory activity through inhibition of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling precautions for 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use chemical fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Storage : Store in tightly sealed containers at room temperature, away from moisture and incompatible reagents (e.g., strong oxidizers) .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation persists .

Q. How can the structural integrity of this compound be verified during synthesis?

- Methodological Answer :

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the difluoromethyl group and piperidine ring .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHFNO, theoretical MW: 219.23 g/mol) .

- Infrared Spectroscopy (IR) : Identify carboxylic acid (-COOH) and piperidine-related functional groups .

Advanced Research Questions

Q. What computational strategies are effective for optimizing the synthetic pathway of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction intermediates and transition states, particularly for fluorination steps .

- Reaction Path Search Algorithms : Apply tools like GRRM or AFIR to explore energy landscapes and identify low-energy pathways for piperidine functionalization .

- Machine Learning (ML) : Train models on PubChem data to predict optimal solvents/catalysts for coupling reactions (e.g., amide bond formation) .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Systematic Solubility Screening :

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used | Reference |

|---|---|---|---|---|

| DMSO | 25 | 50.2 | UV-Vis Spectroscopy | |

| Water | 25 | 1.3 | Gravimetric Analysis |

- Statistical Analysis : Perform ANOVA to assess variability due to solvent polarity, hydrogen bonding, and ionic strength .

- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to explain discrepancies (e.g., hydrophobic effects in aqueous solutions) .

Q. What experimental designs are suitable for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatic Microsome Assays :

- Protocol : Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Collect samples at 0, 15, 30, and 60 minutes .

- Analytics : Use LC-MS/MS to quantify parent compound degradation. Calculate half-life () using first-order kinetics .

- CYP Enzyme Inhibition Studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition temperature () under nitrogen atmosphere (heating rate: 10°C/min) .

- Controlled Replication : Repeat stability assays using identical conditions (e.g., sample purity >95%, inert atmosphere) to isolate variables .

- X-ray Crystallography : Resolve crystal structure to identify hydrogen-bonding networks that may influence thermal behavior .

Methodological Resources

- Synthetic Route Optimization : Integrate computational predictions (e.g., ICReDD’s reaction path algorithms) with high-throughput experimentation .

- Safety and Compliance : Follow OSHA guidelines for hazardous chemical handling, referencing SDS from AK Scientific .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.